Docosahexaenoic acid methyl ester

Catalog No.
S618872
CAS No.
2566-90-7
M.F
C23H34O2
M. Wt
342.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Docosahexaenoic acid methyl ester

CAS Number

2566-90-7

Product Name

Docosahexaenoic acid methyl ester

IUPAC Name

methyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate

Molecular Formula

C23H34O2

Molecular Weight

342.5 g/mol

InChI

InChI=1S/C23H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11,13-14,16-17,19-20H,3,6,9,12,15,18,21-22H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-,20-19-

InChI Key

VCDLWFYODNTQOT-JDPCYWKWSA-N

SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC

Synonyms

Methyl 4,7,10,13,16,19-cis-docosahexanenoate; Methyl all-cis-4,7,10,13,16,19-docosahexaenoate; Methyl cis,cis,cis,cis,cis,cis-docosa-4,7,10,13,16,19-hexaenoate; Methyl cis-4,7,10,13,16,19-docosahexaenoate; Methyl Docosahexaenoate;

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC

Reference Standard for Fatty Acid Quantification

One primary application of DHA-ME lies in serving as a reference standard for quantifying fatty acids, particularly in microalgal and fish oils. The esterification process enhances the molecule's stability and simplifies the analysis of complex fatty acid mixtures by gas chromatography (GC) or high-performance liquid chromatography (HPLC) techniques []. This application is crucial for various research areas, including:

  • Nutrition research: Assessing the fatty acid profiles of different food sources, such as fish and algae, to understand their nutritional value [].
  • Microalgae research: Evaluating the efficiency of microalgae cultivation for producing specific fatty acids like DHA for potential dietary or pharmaceutical applications [].
  • Environmental science: Monitoring the health of aquatic ecosystems by analyzing the fatty acid composition of fish and other marine organisms [].

Investigating Lipid-Protein Interactions

DHA-ME also finds use in research exploring interactions between lipids (fats) and proteins. Studies have investigated the binding of DHA-ME to bovine serum albumin (BSA), a common protein in the blood, to understand how dietary lipids interact with proteins in the body. This research can provide insights into:

  • Nutrient absorption and transport: Understanding how essential fatty acids, like DHA, are transported and utilized within the body [].
  • Protein function: Investigating how lipid binding might affect protein structure and function, potentially influencing various biological processes [].
  • Oxidative stress: Exploring the potential antioxidant properties of DHA and its ability to protect proteins from damage caused by free radicals [].

Additional Research Applications

While the aforementioned applications are most prominent, ongoing research explores the potential of DHA-ME in other areas:

  • Studying the effects of DHA on cellular processes: Researchers might utilize DHA-ME to investigate the impact of DHA on cell signaling, membrane fluidity, and gene expression [].
  • Developing novel drug delivery systems: The properties of DHA-ME might be explored for its potential use in delivering therapeutic agents to specific cells or tissues [].

Docosahexaenoic acid methyl ester is a methyl ester derived from docosahexaenoic acid, a long-chain polyunsaturated fatty acid. Its chemical formula is C23H34O2C_{23}H_{34}O_{2} with a molecular weight of approximately 342.51 g/mol. The compound is characterized by its all-cis configuration at six double bonds, specifically at positions 4, 7, 10, 13, 16, and 19. This configuration contributes to its unique physical and chemical properties, including its role in biological systems and potential applications in various fields .

The mechanism of action of DHA methyl ester is still under investigation, but it is believed to be similar to DHA. DHA is incorporated into cell membranes, particularly in the brain and retina, influencing membrane fluidity and function. It may also act as a signaling molecule, regulating gene expression and inflammatory processes [].

Typical for fatty acid esters. Key reactions include:

  • Transesterification: This reaction involves the exchange of the methyl group with another alcohol, producing different fatty acid esters.
  • Hydrolysis: In the presence of water and an acid or base catalyst, it can revert to docosahexaenoic acid and methanol.
  • Oxidation: The unsaturated bonds in docosahexaenoic acid methyl ester are susceptible to oxidation, leading to the formation of peroxides and aldehydes .

Docosahexaenoic acid methyl ester exhibits significant biological activities, primarily due to its role as a precursor to docosahexaenoic acid. It has been shown to:

  • Support cardiovascular health by reducing triglyceride levels.
  • Exhibit anti-inflammatory properties, which may be beneficial in conditions such as arthritis.
  • Contribute to brain health, potentially enhancing cognitive function and reducing the risk of neurodegenerative diseases .

Several methods are available for synthesizing docosahexaenoic acid methyl ester:

  • Direct Esterification: This method involves reacting docosahexaenoic acid with methanol in the presence of an acid catalyst.
  • Transesterification of Oils: Using fish oil or microalgal oil rich in docosahexaenoic acid, transesterification with methanol can yield the methyl ester.
  • Chemical Synthesis: Advanced synthetic methods may involve multi-step reactions starting from simpler fatty acids or alcohols .

Docosahexaenoic acid methyl ester has diverse applications across various sectors:

  • Nutraceuticals: Used as a dietary supplement for its health benefits related to cardiovascular and cognitive function.
  • Food Industry: Incorporated into functional foods aimed at enhancing nutritional profiles.
  • Pharmaceuticals: Investigated for potential therapeutic uses due to its anti-inflammatory and neuroprotective effects.
  • Cosmetics: Utilized in formulations for skin health due to its moisturizing properties .

Studies have explored the interactions of docosahexaenoic acid methyl ester with various biological systems:

  • Cell Culture Studies: Research indicates that it can modulate gene expression related to inflammation and lipid metabolism.
  • Animal Models: In vivo studies have demonstrated its effects on lipid profiles and inflammatory markers.
  • Human Trials: Clinical trials have assessed its efficacy in improving cognitive function and reducing cardiovascular risk factors .

Several compounds are structurally similar to docosahexaenoic acid methyl ester, including:

Compound NameStructure CharacteristicsUnique Features
Eicosapentaenoic Acid Methyl EsterContains five double bonds (C20)Known for anti-inflammatory effects
Arachidonic Acid Methyl EsterContains four double bonds (C20)Precursor for pro-inflammatory eicosanoids
Alpha-Linolenic Acid Methyl EsterContains three double bonds (C18)Essential fatty acid with different metabolic pathways
Oleic Acid Methyl EsterContains one double bond (C18)Commonly found in olive oil; known for heart health

Docosahexaenoic acid methyl ester is unique due to its six double bonds, contributing to its distinct biological activities and applications compared to these other fatty acids. Its specific configuration allows for unique interactions within biological systems that are not shared by other similar compounds .

Enzymatic Transesterification Strategies in Algal Oil Processing

Enzymatic transesterification has emerged as a sustainable and efficient approach for producing docosahexaenoic acid methyl ester from algal oil sources. Research demonstrates that lipase-catalyzed transesterification of phospholipids with docosahexaenoic acid-rich triglycerides from algae oil provides superior environmental benefits compared to traditional fish oil processing. The process eliminates concerns related to fishy odors, lower docosahexaenoic acid content, and potential animal infectious diseases associated with marine-derived sources.

Phospholipase A1-mediated transesterification represents a particularly effective methodology for incorporating docosahexaenoic acid into phospholipid structures. Studies utilizing this enzyme demonstrate maximum docosahexaenoic acid incorporation of 39.1% at optimal conditions of 45°C with 0.7% water content. The reaction proceeds through a complex mechanism involving both transesterification and hydrolysis reactions occurring simultaneously, with micro-water content proving essential for optimal enzyme activity.

The enzymatic process shows remarkable selectivity, with molecular dynamics simulations confirming that phospholipase A1 demonstrates excellent performance with docosahexaenoic acid triglycerides despite their large steric hindrance. The extreme hydrophobicity of these substrates facilitates easier entry into the enzyme's active pocket, enhancing interaction with the catalytic center. Temperature optimization studies reveal that reactions at 45°C provide optimal balance between incorporation efficiency and product stability, with higher temperatures favoring hydrolysis over transesterification.

Table 1: Enzymatic Transesterification Parameters for Docosahexaenoic Acid Methyl Ester Production

ParameterOptimal ValueDocosahexaenoic Acid Incorporation (%)Reaction Time (min)
Temperature45°C39.130
Water Content0.7%39.130
Enzyme Loading10 µL PLA139.130
Substrate Ratio20 mg PC : 1.0 g algae oil39.130

Chemical Synthesis via Coupling-Hydrogenation Pathways

Gas chromatography coupled with online hydrogenation represents an innovative approach for analyzing and potentially synthesizing docosahexaenoic acid methyl ester derivatives. This methodology employs a palladium-coated capillary tube positioned between the first dimension separation column and cryogenic modulator, enabling reduction of unsaturated fatty acid methyl esters to their fully saturated forms. The technique provides enhanced separation capabilities by creating a two-dimensional analytical space based on chemical structure alteration rather than traditional polarity differences.

The coupling-hydrogenation pathway demonstrates particular utility in separating trans fatty acids and polyunsaturated fatty acids, eliminating overlap between polyunsaturated fatty acids with different chain lengths. This approach utilizes a 200 m × 0.25 mm SLB-IL111 capillary column for primary separation, followed by chemical modification through palladium-catalyzed hydrogenation. The secondary dimension employs a 2.5 m × 0.10 mm SLB-IL111 capillary column, separating fatty acid methyl esters based solely on their carbon skeleton.

The methodology's effectiveness stems from its ability to create predictable separation patterns, where saturated fatty acid methyl esters align along a diagonal line bisecting the separation plane, while unsaturated variants with identical carbon skeletons but differing double bond configurations arrange along lines parallel to the first dimension time axis. This systematic approach enables identification and quantification of docosahexaenoic acid methyl ester among complex fatty acid mixtures.

Thiyl Radical-Mediated Isomerization Techniques

Thiyl radical-mediated isomerization represents a novel pathway for modifying docosahexaenoic acid methyl ester configurations under biomimetic conditions. Research demonstrates that thiyl radicals generated from biologically relevant thiols can reversibly attack double bonds of unsaturated phospholipids containing cis-fatty acid residues, producing phospholipids with trans-fatty acid residues in high yields. This process occurs effectively in both lipid solutions and lipid vesicles, suggesting potential applications in membrane modification studies.

The mechanism involves thiyl radicals reversibly attacking the double bonds of unsaturated fatty acid residues, leading to geometric isomerization from cis to trans configurations. This transformation represents a novel pathway of potential membrane damage, as trans-fatty acid residues exhibit different biological properties compared to their cis counterparts. The process operates under mild biomimetic conditions, making it relevant for understanding potential in vivo modifications of docosahexaenoic acid-containing phospholipids.

The isomerization technique demonstrates high efficiency in converting cis-monounsaturated fatty acid residues to trans forms, with implications for both analytical applications and biological research. The reversible nature of the thiyl radical attack enables controlled modification of fatty acid configurations, potentially useful in producing specific geometric isomers of docosahexaenoic acid methyl ester.

Comparative Efficiency of Boron Trifluoride vs. Alkaline Catalysts

Comprehensive evaluation of catalytic systems for docosahexaenoic acid methyl ester synthesis reveals significant differences in efficiency and applicability between boron trifluoride and alkaline catalysts. Boron trifluoride in methanol demonstrates effectiveness for transesterifying various lipid classes, though limitations exist for cholesterol esters and triacylglycerols at concentrations of 7% in hexane/methanol mixtures. Higher concentrations of boron trifluoride (14%) prove more effective but introduce concerns regarding methoxy artifact formation from unsaturated fatty acids.

Alkaline catalysts, particularly potassium hydroxide, show excellent performance for most lipid classes but fail to derivatize free fatty acids effectively. Tetramethylammonium hydroxide represents an efficient alternative, particularly for analyzing ethyl esters of eicosapentaenoic acid and docosahexaenoic acid in fish oil samples. Studies demonstrate that tetramethylammonium hydroxide can convert triglycerides to methyl esters within 5 minutes, with 98-99% of docosahexaenoic acid ethyl esters remaining after transesterification.

Methanolic hydrochloric acid emerges as a versatile catalyst suitable for derivatizing free fatty acids, polar lipids, triacylglycerols, and cholesterol esters with derivatization rates exceeding 80% for all tested lipids. This catalyst demonstrates superior cost-effectiveness compared to boron trifluoride, with $101.50/L lower cost, reduced volatility, and enhanced shelf-life stability. The combination of sodium hydroxide followed by boron trifluoride treatment also proves effective for comprehensive lipid derivatization.

Table 2: Comparative Catalyst Performance for Docosahexaenoic Acid Methyl Ester Synthesis

CatalystFree Fatty Acids (%)Polar Lipids (%)Triacylglycerols (%)Cholesterol Esters (%)Cost Effectiveness
BF₃ (14%) in MeOH>80>80>80>80Low
BF₃ (7%) in hexane/MeOH>80>80<50<50Low
KOH in MeOH<20>80>80>80High
HCl in MeOH>80>80>80>80High
TMAH>80>80>80>80Medium
NaOH + BF₃>80>80>80>80Medium

Direct transesterification studies comparing methanolic hydrochloric acid to boron trifluoride in methanol reveal minimal differences in fatty acid composition for most applications. However, concentrations of specific fatty acids, particularly 17:1, show variations between catalysts, with boron trifluoride potentially causing partial isomerization of predominant fatty acids. The formation of unidentified fatty acids with specific retention times occurs more frequently with boron trifluoride, suggesting potential side reactions during the esterification process.

Cost analysis favors methanolic hydrochloric acid, which costs $0.19 less per sample compared to boron trifluoride while maintaining comparable analytical performance. The reduced toxicity and volatility of methanolic hydrochloric acid, combined with elimination of special storage requirements needed for boron trifluoride, support its adoption as the preferred catalyst for routine docosahexaenoic acid methyl ester synthesis.

Gas Chromatography-Mass Spectrometry Optimization for Triglyceride Hydrolysis and Methylation

Gas chromatography-mass spectrometry represents the cornerstone analytical technique for precise quantification of docosahexaenoic acid methyl ester, requiring meticulous optimization of both sample preparation and instrumental parameters [2] [3]. The analytical workflow begins with triglyceride hydrolysis, where eicosapentaenoic acid and docosahexaenoic acid are liberated from their native triglyceride forms through alkaline saponification [1] [2]. Optimal hydrolysis conditions have been established through systematic evaluation, with potassium hydroxide in methanol solution at 0.5 molar concentration providing complete hydrolysis when maintained at 60 degrees Celsius for 20 minutes [2] [18].

Following hydrolysis, the methylation process converts free fatty acids to their corresponding methyl esters, enhancing volatility and thermal stability for gas chromatographic analysis [5] [8]. Boron trifluoride in methanol at 14 percent concentration emerges as the preferred methylation reagent, achieving complete esterification at 60 degrees Celsius within 5 minutes for most applications [2] [21]. The combined base-acid methylation approach using sodium hydroxide followed by boron trifluoride-methanol demonstrates superior performance compared to single-reagent methods, achieving higher derivatization efficiency and better reproducibility [8] [21].

Chromatographic separation optimization focuses on column selection and temperature programming parameters to achieve baseline resolution of docosahexaenoic acid methyl ester from other fatty acid methyl esters [3] [5]. Polyethylene glycol stationary phases provide excellent separation for complex fatty acid mixtures, while cyanopropyl phases offer enhanced selectivity for unsaturated compounds and improved separation of positional isomers [16] [30]. Temperature programming typically initiates at 140-180 degrees Celsius with gradient rates of 4-10 degrees Celsius per minute, reaching final temperatures of 240-280 degrees Celsius [1] [36].

Mass spectrometric detection employs both scan and selected ion monitoring modes to optimize sensitivity and specificity [3] [7]. For quantitative analysis, selected ion monitoring targeting fragment ion at mass-to-charge ratio 79 provides superior sensitivity for docosahexaenoic acid methyl ester detection [2] [3]. Internal standardization using tricosanoic acid methyl ester ensures accurate quantification by compensating for extraction and injection variabilities [18] [34].

ParameterOptimized ConditionReference Condition Range
Hydrolysis Temperature (°C)6060-100
Hydrolysis Time (min)205-30
Hydrolysis Reagent0.5 M Potassium hydroxide in methanol0.5-2.0 M
Methylation Temperature (°C)60-10055-100
Methylation Time (min)5-302-60
Methylation Reagent14% Boron trifluoride in methanol12-14%
Column TypePolyethylene glycol capillaryPolar stationary phase
Initial Temperature (°C)140-180140-180
Temperature Gradient (°C/min)4-103-10
Final Temperature (°C)240-280230-280
Carrier Gas Flow Rate (mL/min)1.0-1.10.8-1.5
Injection Temperature (°C)250250-280
Detector Temperature (°C)270-300270-300

Validation Protocols for Sensitivity and Reproducibility in Complex Matrices

Comprehensive validation protocols for docosahexaenoic acid methyl ester analysis encompass multiple analytical performance parameters to ensure method reliability across diverse matrix types [9] [25]. Linearity assessment demonstrates excellent correlation coefficients ranging from 0.996 to 0.999 across concentration ranges spanning three orders of magnitude, meeting international guidelines for bioanalytical method validation [17] [25]. The linear dynamic range typically extends from 0.3 to 15 milligrams per milliliter for validation studies, with verification extending to lower concentrations of 0.01 to 5 milligrams per milliliter [25].

Sensitivity parameters include both limit of detection and limit of quantification determinations through signal-to-noise ratio evaluations and precision-based calculations [17] [25]. Detection limits for docosahexaenoic acid methyl ester range from 0.05 to 1.02 micrograms per gram in complex matrices, while quantification limits span 0.15 to 3.39 micrograms per gram [3] [17]. These sensitivity values demonstrate exceptional analytical capability for trace-level determinations in challenging sample matrices including biological fluids, processed foods, and dietary supplements [25] [40].

Precision evaluation encompasses both repeatability and intermediate precision assessments through replicate analyses at multiple concentration levels [9] [10]. Repeatability, expressed as relative standard deviation, typically achieves values below 7.32 percent for docosahexaenoic acid methyl ester determinations [10] [18]. Intermediate precision, incorporating day-to-day and analyst-to-analyst variability, maintains relative standard deviations below 5.93 percent across validation studies [18] [25]. Reproducibility assessments involving multiple laboratories demonstrate inter-laboratory coefficients of variation ranging from 1.27 to 5.93 percent [14] [25].

Accuracy determination through recovery studies at multiple spike levels consistently achieves recovery percentages between 91 and 98 percent for docosahexaenoic acid methyl ester in various matrix types [17] [25]. Matrix effect evaluation quantifies interference from co-extracted compounds, typically maintaining bias below 10 percent for properly validated methods [9] [25]. Selectivity assessment confirms absence of interfering peaks at retention times corresponding to docosahexaenoic acid methyl ester and internal standards [25].

Analytical ParameterDocosahexaenoic Acid Methyl EsterAcceptance Criteria
Linearity (R²)0.996-0.999≥0.995
Detection Limit (μg/g)0.05-1.02≤5.0
Quantification Limit (μg/g)0.15-3.39≤15.0
Recovery Range (%)91-9880-120
Precision (RSD %)0.88-7.32≤10
Reproducibility (RSD %)1.27-5.93≤15
Accuracy (% Error)2.53-3.56≤±10
Retention Time Repeatability (RSD %)0.05-2.18≤5
Peak Area Repeatability (RSD %)1.81-5.93≤10
Matrix Effect (%)<10≤20

XLogP3

6.5

Hydrogen Bond Acceptor Count

2

Exact Mass

342.255880323 g/mol

Monoisotopic Mass

342.255880323 g/mol

Heavy Atom Count

25

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical liquid

Wikipedia

Cis-4,7,10,13,16,19-docosahexaenoic acid methyl ester

Dates

Last modified: 08-15-2023
1. F. Muskiet et al. “Is Docosahexaenoic Acid (DHA) Essential? Lessons from DHA Status Regulation, Our Ancient Diet, Epidemiology and RandomizedControlled Trials” The Journal of Nutrition, Vol. 134 pp. 183-186, 20042. N. Salem et al. “Mechanisms of Actions of Docosahexaenoic Acid in the Nervous System” Lipids, Vol. 36:9 pp. 945-959, 20013. M. de Brava et al. “Effects of an Eicosapentaenoic and Docosahexaenoic Acid Concentrate on a Human Lung Carcinoma Grown in Nude Mice” Lipids,Vol. 26:11 pp. 866-870, 1991

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